N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a biphenyl core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 5-chlorothiophene moiety. This structure combines aromatic and heterocyclic elements, which are commonly associated with diverse biological activities, including kinase inhibition and antimicrobial properties. The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the chlorothiophene group introduces steric and electronic effects that may influence target binding .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-16-11-10-15(26-16)18-22-23-19(25-18)21-17(24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLBUUAKEULVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.
Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with a suitable reagent like phosphorus oxychloride.
Coupling with biphenyl-4-carboxylic acid: The final step involves coupling the oxadiazole derivative with biphenyl-4-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Oxadiazole Derivatives with Varied Substituents
- Compound 9 (): Features a piperidine-4-carboxamide group instead of biphenyl.
- N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide (): Replaces the biphenyl group with a sulfonylbenzamide-piperidine substituent.
Biphenyl Carboxamide Derivatives
- N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) (): Substitutes the oxadiazole-chlorothiophene group with a cyclooctylamine. The bulky cycloalkyl chain may hinder membrane permeability but could enhance selectivity for lipophilic targets .
- N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (): Replaces the oxadiazole-thiophene moiety with a thiazole ring.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated based on molecular formula C₂₀H₁₄ClN₃O₂S.
- Key Observations :
- The target compound’s biphenyl and chlorothiophene groups likely result in higher hydrophobicity compared to thiazole or sulfonamide analogs.
- Fluorophenyl-substituted oxadiazoles () may exhibit improved metabolic stability due to fluorine’s electronegativity, whereas the target’s chlorine atom offers similar electronic effects but with greater steric bulk .
Biological Activity
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound's structure includes a chlorothiophene moiety and an oxadiazole ring, which are known for their biological activity. The molecular formula is with a molecular weight of 396.85 g/mol. Its unique structural features contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 3.91 μM to higher concentrations depending on the specific derivative .
Anticancer Activity
This compound has been evaluated for its anticancer potential. A study focused on the anticancer activity of oxadiazole derivatives highlighted that modifications in the chemical structure can significantly enhance their cytotoxic effects against cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may act by inhibiting pro-inflammatory cytokines or modulating pathways associated with inflammation. This property is particularly relevant in the context of chronic inflammatory diseases where such compounds can provide therapeutic benefits.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with specific receptors (e.g., histamine receptors), influencing cellular responses.
- Signal Transduction Pathways : The activation or inhibition of certain signal transduction pathways could lead to desired therapeutic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide | Contains methoxy group; similar oxadiazole structure | Moderate antimicrobial activity |
| N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrothiophene | Nitro group addition; enhanced electron-withdrawing properties | Increased cytotoxicity against cancer cells |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various oxadiazole derivatives against MRSA, it was found that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The study reported MIC values as low as 3.91 μM for certain derivatives, indicating strong potential for clinical applications in treating resistant bacterial infections.
Case Study 2: Cancer Cell Line Studies
Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis at varying concentrations, suggesting its potential as an anticancer agent.
Q & A
Q. What computational tools elucidate the mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study protein-ligand dynamics over 100 ns trajectories.
- QSAR Modeling : Utilize Random Forest or SVM algorithms to correlate structural descriptors (e.g., logP, polar surface area) with activity.
- Cryo-EM/X-ray Crystallography : Resolve ligand-bound protein structures (SHELX suite for refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
